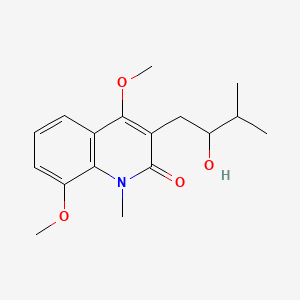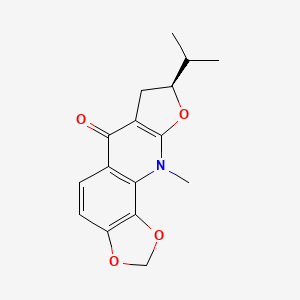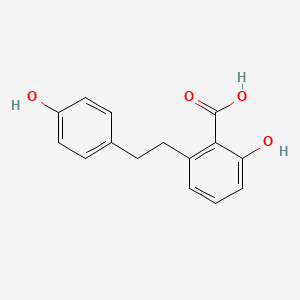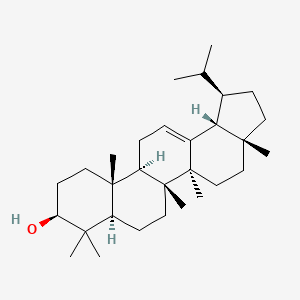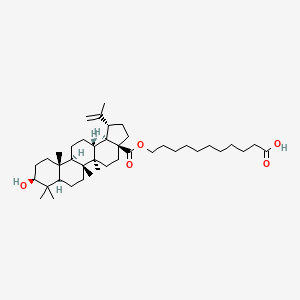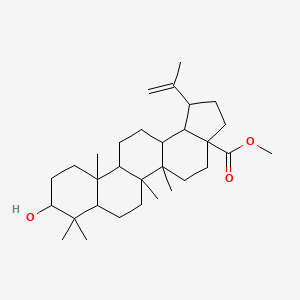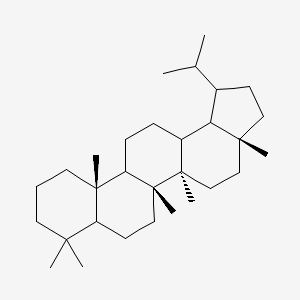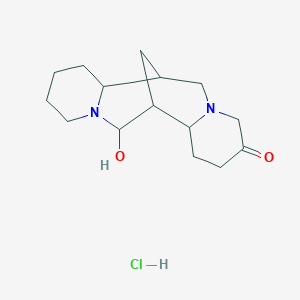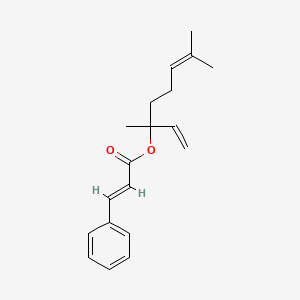
ルテオリジン塩化物
概要
説明
ルテオリニジン塩化物は、3-デオキシアントシアニジン類に属する化合物であり、鮮やかな色調と様々な植物への存在で知られています。この化合物は、不定の陰イオンを持つ陽イオンであり、オレンジ色の色調が特徴です。 ソルガム・ビカラーや特定のシダ植物などの植物に見られます .
製法
合成経路と反応条件
ルテオリニジン塩化物は、フラボノイド前駆体を用いた様々な化学反応によって合成することができます。合成経路は一般的に、目的の化合物の生成を促進するために、特定の試薬と触媒を使用します。 温度、圧力、溶媒選択など、詳細な反応条件は、ルテオリニジン塩化物の収率と純度を最適化するために重要です .
工業的製法
ルテオリニジン塩化物の工業的生産は、ソルガム・ビカラーなどの天然資源からの大規模抽出によるものです。抽出工程には、溶媒抽出、精製、結晶化などの工程が含まれ、高純度のルテオリニジン塩化物が得られます。 高性能液体クロマトグラフィー(HPLC)などの高度な技術は、最終製品の品質と一貫性を確保するために用いられることが多いです .
科学的研究の応用
Luteolinidin chloride has a wide range of scientific research applications across various fields:
作用機序
ルテオリニジン塩化物は、様々な分子標的や経路を通じてその効果を発揮します。酸化ストレスに関与する酵素、例えば、内皮型一酸化窒素合成酵素(eNOS)と相互作用することで、細胞を損傷から保護することが知られています。 この化合物はまた、炎症や細胞生存に関連するシグナル伝達経路を調節し、その治療的可能性に貢献しています .
準備方法
Synthetic Routes and Reaction Conditions
Luteolinidin chloride can be synthesized through various chemical reactions involving flavonoid precursors. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound. Detailed reaction conditions, including temperature, pressure, and solvent choices, are crucial for optimizing the yield and purity of luteolinidin chloride .
Industrial Production Methods
Industrial production of luteolinidin chloride involves large-scale extraction from natural sources such as Sorghum bicolor. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity luteolinidin chloride. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to ensure the quality and consistency of the final product .
化学反応の分析
反応の種類
ルテオリニジン塩化物は、酸化、還元、置換など、様々な化学反応を起こします。 これらの反応は、ヒドロキシル基の存在と化合物の全体的な構造によって影響を受けます .
一般的な試薬と条件
ルテオリニジン塩化物を含む反応で用いられる一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒などがあります。 pH、温度、溶媒選択などの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします .
主要な生成物
ルテオリニジン塩化物の反応から生成される主要な生成物は、反応の種類と用いられる試薬によって異なります。例えば、酸化反応はキノンを生成する可能性があり、還元反応はジヒドロ誘導体を生成する可能性があります。 置換反応は、様々な置換フラボノイド化合物の生成につながる可能性があります .
科学研究への応用
ルテオリニジン塩化物は、様々な分野で幅広い科学研究への応用があります。
類似化合物との比較
ルテオリニジン塩化物は、その独特の構造と性質により、3-デオキシアントシアニジン類の中でユニークな存在です。類似の化合物には以下のようなものがあります。
アピゲニニジン: 同様の抗酸化特性を持つ別の3-デオキシアントシアニジンですが、分子標的が異なります.
7-メトキシアピゲニニジン: 抗寄生虫活性で知られています。この化合物は、ルテオリニジン塩化物と構造的に類似していますが、生物学的効果は異なります.
ルテオリニジン塩化物は、その強力な抗酸化作用と心保護作用により、様々な科学的および産業的用途にとって貴重な化合物となっています .
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5.ClH/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8;/h1-7H,(H3-,16,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAGHFOHXGFQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921728 | |
| Record name | Luteolinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154-78-5 | |
| Record name | Luteolinidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luteolinidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteolinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzopyrylium, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUTEOLINIDOL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M011G96EDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


